molecular formula C9H11ClN4 B3120401 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 263401-62-3

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3120401
CAS No.: 263401-62-3
M. Wt: 210.66 g/mol
InChI Key: OIAUBHCLFFRPGV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a tert-butyl group at the 3-position and a chlorine atom at the 6-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide intermediate. This intermediate undergoes cyclization with phosphorus oxychloride to form the desired triazolopyridazine compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of tert-butyl alcohol derivatives.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-a]pyridazine
  • 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-c]pyridazine
  • 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-d]pyridazine

Comparison: While these similar compounds share the triazolopyridazine core structure, they differ in the position of the triazole ring fusion and the substituents attached to the pyridazine ring. These structural differences can lead to variations in their chemical reactivity, biological activity, and potential applications. 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which may confer distinct properties and advantages in certain applications.

Properties

IUPAC Name

3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUBHCLFFRPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.78 g of N′-(6-chloro-3-pyridazinyl)-2,2-dimethylpropionohydrazide was stirred under heating at an external temperature of 170° C. for 10 minutes. After cooling, the reaction mixture was dissolved in ethyl acetate, subjected to silica gel column chromatography, and eluted with ethyl acetate. The desired fraction was collected and concentrated under reduced pressure; the precipitated crystal was washed with hexane and dried to yield 2.38 g of the title compound.
Name
N′-(6-chloro-3-pyridazinyl)-2,2-dimethylpropionohydrazide
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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